molecular formula C19H19N7O3 B2785133 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034458-32-5

1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No. B2785133
M. Wt: 393.407
InChI Key: RRBLGPOLWRJTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications

Structural and Theoretical Studies

The molecular structure and theoretical studies of compounds related to 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea have been extensively explored. These compounds demonstrate significant interest due to their complex chemical structures and potential applications in various fields of chemistry and biology. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods help in understanding the vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals, which are crucial for predicting reactivity and interaction with biological targets (Gumus et al., 2018).

Synthesis and Antimicrobial Activities

Compounds with structures incorporating elements of 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlights the potential of these compounds as therapeutic agents. Some derivatives exhibit good to moderate activities against various test microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Evaluation

The pharmacological evaluation of derivatives related to 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea, including their synthesis and examination for activities against cancer, nociceptive pain, and neurodegenerative disorders, is of significant interest. Such studies are crucial for understanding the potential therapeutic applications of these compounds and for the development of new drugs with improved efficacy and reduced toxicity (Liang et al., 2020).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-12-22-18(29-25-12)15-4-3-9-26-16(23-24-17(15)26)11-21-19(27)20-10-13-5-7-14(28-2)8-6-13/h3-9H,10-11H2,1-2H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLGPOLWRJTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

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